2-Bromobenzyl-(2,5-dimethylphenyl)ether

Agrochemical synthesis Strobilurin fungicide intermediate Cross-coupling building block

2-Bromobenzyl-(2,5-dimethylphenyl)ether (CAS 173305-11-8; molecular formula C₁₅H₁₅BrO; MW 291.18 g·mol⁻¹) is a brominated benzyl phenyl ether featuring an ortho-bromine on the benzyl ring and a 2,5-dimethyl substitution pattern on the phenoxy ring. Its computed physicochemical properties include an XLogP3 of 4.8, a predicted boiling point of 370.7 ± 32.0 °C at 760 mmHg, density of 1.3 ± 0.1 g·cm⁻³, and a flash point of 149.9 ± 11.1 °C.

Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
CAS No. 173305-11-8
Cat. No. B1278459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzyl-(2,5-dimethylphenyl)ether
CAS173305-11-8
Molecular FormulaC15H15BrO
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC2=CC=CC=C2Br
InChIInChI=1S/C15H15BrO/c1-11-7-8-12(2)15(9-11)17-10-13-5-3-4-6-14(13)16/h3-9H,10H2,1-2H3
InChIKeyUIMQOCYRNKLLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzyl-(2,5-dimethylphenyl)ether (CAS 173305-11-8): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-Bromobenzyl-(2,5-dimethylphenyl)ether (CAS 173305-11-8; molecular formula C₁₅H₁₅BrO; MW 291.18 g·mol⁻¹) is a brominated benzyl phenyl ether featuring an ortho-bromine on the benzyl ring and a 2,5-dimethyl substitution pattern on the phenoxy ring [1]. Its computed physicochemical properties include an XLogP3 of 4.8, a predicted boiling point of 370.7 ± 32.0 °C at 760 mmHg, density of 1.3 ± 0.1 g·cm⁻³, and a flash point of 149.9 ± 11.1 °C . Commercially, it is available from multiple suppliers at purities ranging from 95% to 98% (e.g., Fluorochem at 97%; Leyan at 98%) [1]. The compound is classified as a research chemical intended for laboratory use only and is not marketed for human therapeutic or consumer applications.

Why 2-Bromobenzyl-(2,5-dimethylphenyl)ether Cannot Be Replaced by Its Bromine-Position or Methyl-Position Isomers: A Procurement-Risk Analysis


Benzyl phenyl ethers with identical molecular formulae (C₁₅H₁₅BrO) but differing bromine positions (ortho, meta, para) or methyl substitution patterns (2,3-; 2,4-; 3,5-dimethyl) are not functionally interchangeable. The ortho-bromine in 2-bromobenzyl-(2,5-dimethylphenyl)ether is structurally mandated for the subsequent cross-coupling step in the patented synthesis of the commercial strobilurin fungicide Mandestrobin (M162555, Sumitomo Chemical) [1]. Neither the 3-bromo isomer (CAS 1275453-79-6) nor the 4-bromo isomer (CAS 1270830-88-0) can yield the correct Mandestrobin intermediate because the bromine must occupy the ortho position of the benzyl ring to enable the requisite carbon–carbon bond-forming reaction with the 2,5-xylyloxy moiety already in place [1]. Similarly, altering the methyl positions from 2,5-dimethyl to 2,4-dimethyl (CAS 189746-11-0) would produce a different phenoxy substitution pattern incompatible with the final fungicide's pharmacophore. Substitution without verification of both the bromine regioisomer and the dimethyl substitution pattern introduces a high risk of synthetic failure, regulatory non-compliance in agrochemical intermediate supply chains, and wasted procurement expenditure. The quantitative evidence below details the specific bases for these claims.

Quantitative Differentiation Evidence: 2-Bromobenzyl-(2,5-dimethylphenyl)ether vs. Its Closest Structural Analogs


Mandestrobin Synthetic Intermediate: Structural Exclusivity of the 2-Bromo, 2,5-Dimethylphenyl Configuration

2-Bromobenzyl-(2,5-dimethylphenyl)ether is the documented intermediate in the synthesis of Mandestrobin (M162555), a commercial strobilurin fungicide marketed by Sumitomo Chemical since 2013 [1]. The synthetic route requires alkylation of 2,5-dimethylphenol with a 2-bromobenzyl electrophile; the ortho-bromine subsequently participates in a palladium-catalyzed cross-coupling to install the methoxyacetamide side chain of Mandestrobin . The 3-bromo isomer (CAS 1275453-79-6) and 4-bromo isomer (CAS 1270830-88-0) are structurally incapable of producing Mandestrobin because the bromine position does not align with the requisite bond disconnection in the patented route. The 2,4-dimethyl isomer (CAS 189746-11-0) bears the correct ortho-bromine but produces a different phenoxy substitution pattern that does not match the final fungicide structure.

Agrochemical synthesis Strobilurin fungicide intermediate Cross-coupling building block

Bromine Position and Cross-Coupling Reactivity: Ortho vs. Meta vs. Para in Pd-Catalyzed Transformations

The ortho-bromine in 2-bromobenzyl-(2,5-dimethylphenyl)ether confers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the meta- and para-bromo isomers [1][2]. Ortho-aryl bromides experience greater steric congestion at the oxidative addition step, which can modulate catalytic turnover rates and selectivity. In the context of Suzuki-Miyaura coupling—the key transformation linking this intermediate to the Mandestrobin side chain—the ortho-bromine position is essential because it directs the newly formed C–C bond to the site adjacent to the benzyl ether linkage, enabling the final methoxyacetamide pharmacophore geometry [2]. The meta- and para-bromo isomers would produce regioisomeric products with altered three-dimensional structures incompatible with the target fungicide binding conformation. While direct kinetic data comparing the three bromine positional isomers in this specific ether scaffold are not publicly available, the well-established ortho-effect in aryl halide cross-coupling chemistry supports the non-substitutability of the ortho-bromine for this application.

Suzuki-Miyaura coupling Aryl halide reactivity Steric and electronic effects

Physicochemical Property Comparison: 2-Br,2,5-diMe vs. 2-Br,2,4-diMe vs. Unsubstituted Benzyl Phenyl Ether

The 2,5-dimethylphenyl substitution pattern in the target compound (CAS 173305-11-8) yields a computed XLogP3 of 4.8 [1], reflecting moderately high lipophilicity compared to the unsubstituted 2-bromobenzyl phenyl ether (C₁₃H₁₁BrO, MW 263.13 Da) which has a predicted XLogP of approximately 3.9 . The two methyl groups increase the molecular weight by 28 Da and raise the boiling point: the target compound's predicted boiling point is 370.7 ± 32.0 °C at 760 mmHg, compared to approximately 339.9 ± 17.0 °C for 2-bromobenzyl phenyl ether [2]. The 2,4-dimethyl isomer (CAS 189746-11-0) shares the same molecular formula and identical computed XLogP3 (4.8), but its different methyl substitution pattern alters the electron density distribution on the phenoxy ring, which can influence metabolic stability (as demonstrated by the distinct metabolic fate of the 2,5-dimethylphenyl moiety in Mandestrobin wheat metabolism studies, where oxidation occurs specifically at the 4-hydroxy or 2-/5-hydroxymethyl positions) [2]. These differences, while modest in isolation, become critical when the compound serves as a precursor to a regulated agrochemical active ingredient with defined impurity profiles.

Lipophilicity Thermal stability Predicted ADME

Commercial Availability and Purity Benchmarking Across Bromine Positional Isomers

The target compound and its bromine positional isomers exhibit comparable commercial pricing structures but differentiated availability. The target compound (CAS 173305-11-8) is available from Fluorochem at 97% purity (7326 CNY/1g; 19998 CNY/5g; 50490 CNY/25g), from Leyan at 98% purity, and from AKSci at 95% purity . The 3-bromo isomer (CAS 1275453-79-6) is priced identically at Fluorochem (7326 CNY/1g) but has fewer verified supplier listings . The 4-bromo isomer (CAS 1270830-88-0) is listed by Fluorochem and Matrix Fine Chemicals but with less consistent purity documentation . Critically, only the target compound (2-Br, 2,5-diMe) is explicitly documented by multiple independent suppliers as the Mandestrobin intermediate, providing procurement traceability that the isomers lack . A procurement decision based on price alone—without verifying the CAS number and documented application—risks acquiring an isomer that is chemically similar but functionally useless for the intended agrochemical synthesis.

Chemical procurement Purity specification Supplier comparison

Nomenclature Consistency and Structural Identity Verification: Resolving the 2,4- vs. 2,5-Dimethyl Misannotation Risk

A notable procurement risk for this compound is the inconsistent naming observed across databases: some entries (e.g., guidechem.com, lookchem.com) list CAS 173305-11-8 as '2-BROMOBENZYL-(2,4-DIMETHYLPHENYL)ETHER' , whereas the correct IUPAC nomenclature is 2-[(2-bromophenyl)methoxy]-1,4-dimethylbenzene, corresponding to the 2,5-dimethylphenyl substitution pattern [1]. This discrepancy arises because the 1,4-dimethylbenzene numbering (IUPAC) corresponds to 2,5-dimethyl when the ether oxygen is at position 1. The authentic 2,4-dimethylphenyl isomer carries CAS 189746-11-0 and is a distinct compound . Procurement without structural verification (e.g., via NMR or SMILES cross-check: CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2Br) can result in receipt of the incorrect regioisomer. The correct SMILES and InChI Key (UIMQOCYRNKLLPW-UHFFFAOYSA-N) should be specified in purchase orders to mitigate this risk.

Chemical nomenclature CAS registry integrity Quality control

High-Confidence Application Scenarios for 2-Bromobenzyl-(2,5-dimethylphenyl)ether (CAS 173305-11-8)


Mandestrobin (Strobilurin Fungicide) Intermediate Manufacturing and Supply Chain

The primary validated application of 2-bromobenzyl-(2,5-dimethylphenyl)ether is as the key benzyl phenyl ether intermediate in the synthesis of Mandestrobin (M162555), a commercial strobilurin fungicide registered by Sumitomo Chemical for use on cereal crops [1]. The synthetic sequence requires this specific ortho-brominated, 2,5-dimethylphenyl-substituted ether as the electrophilic partner for subsequent Pd-catalyzed cross-coupling to install the methoxyacetamide side chain. Any deviation in bromine position (meta or para) or methyl substitution pattern (2,4- or 3,5-dimethyl) invalidates the synthetic route. The compound is documented as Mandestrobin intermediate in the patent literature (WO 2017026526 A1) and by multiple independent chemical suppliers. Procuring this compound with verified structural identity (SMILES: CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2Br; InChI Key: UIMQOCYRNKLLPW-UHFFFAOYSA-N) at ≥97% purity is essential for agrochemical manufacturers and CROs engaged in Mandestrobin production or related strobilurin analog development.

Ortho-Bromobenzyl Ether Building Block for Diversified Cross-Coupling Library Synthesis

The ortho-bromine substituent on the benzyl ring, combined with the 2,5-dimethylphenoxy moiety, makes this compound a versatile building block for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions [2]. The steric and electronic profile conferred by the ortho-bromine—distinct from meta- and para-bromo analogs—enables the construction of biaryl and aryl-amine libraries with controlled regiochemistry. Medicinal chemistry groups exploring structure-activity relationships (SAR) around benzyl phenyl ether scaffolds can use this compound as a common intermediate for late-stage diversification, particularly when the 2,5-dimethylphenoxy substructure must be retained as a pharmacophoric element. This application is supported by the well-established ortho-effect in Pd-catalyzed couplings (see Evidence Item 2, Section 3) and the compound's commercial availability at research-scale quantities (1–25 g).

Agrochemical Metabolism and Environmental Fate Studies Using a Structurally Defined Tracer Precursor

The specific 2,5-dimethylphenoxy substitution pattern of this compound directly matches the phenoxy moiety of Mandestrobin, which has been the subject of detailed metabolic fate studies in wheat (J. Agric. Food Chem. 2018) [3]. Researchers investigating the environmental behavior, metabolic pathways, or residue profiles of strobilurin fungicides can employ 2-bromobenzyl-(2,5-dimethylphenyl)ether as a structurally authentic precursor or analytical reference standard for method development. The compound's predicted physicochemical properties—XLogP3 of 4.8, boiling point of 370.7 °C—inform extraction and chromatographic method parameters (e.g., expected retention on C18 reverse-phase columns, suitability for GC-MS analysis at elevated temperatures). The 2-bromine atom also provides a distinct isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) that can serve as a mass spectrometric marker in tracing studies.

Quality Control Reference for Distinguishing Bromobenzyl Dimethylphenyl Ether Regioisomers

Given the documented nomenclature confusion between 2,5-dimethylphenyl (CAS 173305-11-8) and 2,4-dimethylphenyl (CAS 189746-11-0) isomers in public chemical databases (see Evidence Item 5, Section 3), this compound serves as an essential reference standard for analytical quality control laboratories. Procurement of authenticated 2-bromobenzyl-(2,5-dimethylphenyl)ether enables the development of discriminatory analytical methods—such as ¹H NMR (distinct aromatic proton splitting patterns), GC retention time comparison, or HPLC-MS—to verify the identity of incoming chemical shipments. This is particularly relevant for organizations maintaining ISO 9001 or GLP-compliant chemical inventory systems, where structural misidentification constitutes a critical non-conformance. The compound is available at 98% purity (Leyan) suitable for reference standard use, with supporting documentation including Certificate of Analysis upon request .

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